molecular formula C12H14BrNO4 B1373077 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid CAS No. 1183031-46-0

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid

Cat. No.: B1373077
CAS No.: 1183031-46-0
M. Wt: 316.15 g/mol
InChI Key: KGGVXTYYRWMJCI-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C12H14BrNO4. It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a bromine atom, and the amino group at the 2-position is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Scientific Research Applications

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety information for “4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid” includes the following hazard statements: H302, H312, H332 . The precautionary statements include P260, P270, P280, P402 + P404 .

Mechanism of Action

Target of Action

It is known that this compound can serve as an ideal substrate for suzuki coupling reactions .

Mode of Action

The mode of action of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid involves its interaction with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .

Biochemical Pathways

The biochemical pathways affected by this compound involve the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

It is known that this compound affords biaryls via reaction with pyridine or 3-benzaldehyde boronic acids .

Action Environment

It is known that the reaction conditions for suzuki–miyaura coupling, in which this compound is involved, are exceptionally mild and functional group tolerant .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids during peptide synthesis, preventing unwanted side reactions. This interaction is crucial for the selective formation of peptide bonds in the presence of other reactive functional groups .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within cells. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This interaction can lead to changes in the levels of various metabolites and the overall metabolic state of the cell. Additionally, the compound can influence gene expression by binding to transcription factors and other regulatory proteins, modulating their activity and leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can have beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels. High doses can lead to cellular toxicity, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of specific metabolites, leading to changes in the overall metabolic state of the cell. It can also influence the activity of key enzymes involved in metabolic pathways, thereby altering the flow of metabolites through these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization signals can affect the compound’s activity and function within the cell, influencing its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the following steps:

    Bromination: The starting material, 2-aminobenzoic acid, is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Protection of the Amino Group: The amino group is then protected by reacting the brominated product with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step introduces the tert-butoxycarbonyl (Boc) protecting group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and bases (e.g., potassium carbonate).

    Deprotection Reactions: Trifluoroacetic acid, dichloromethane.

    Coupling Reactions: Palladium catalysts, boronic acids or esters, bases (e.g., potassium phosphate), and solvents (e.g., ethanol, water).

Major Products Formed

    Substitution Reactions: Various substituted benzoic acid derivatives.

    Deprotection Reactions: 4-Bromo-2-aminobenzoic acid.

    Coupling Reactions: Biaryl compounds or other coupled products.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-aminobenzoic acid: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.

    4-Chloro-2-{[(tert-butoxy)carbonyl]amino}benzoic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

    4-Bromo-2-{[(methoxy)carbonyl]amino}benzoic acid: Contains a methoxycarbonyl protecting group instead of Boc, influencing its chemical properties and deprotection conditions.

Uniqueness

4-Bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid is unique due to the presence of both the bromine atom and the Boc protecting group. This combination allows for selective reactions and protection strategies in organic synthesis, making it a valuable intermediate in the preparation of various complex molecules.

Properties

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-9-6-7(13)4-5-8(9)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGVXTYYRWMJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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